molecular formula C12H13N3O2S2 B2717584 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one CAS No. 2097888-44-1

1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2717584
CAS No.: 2097888-44-1
M. Wt: 295.38
InChI Key: LEQYYSFUPKBXIM-UHFFFAOYSA-N
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Description

1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of both thiadiazole and thiophene rings within its structure suggests a range of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate oxidizing agents.

    Attachment of the Pyrrolidine Ring: The thiadiazole intermediate is then reacted with a pyrrolidine derivative, often through nucleophilic substitution or coupling reactions.

    Incorporation of the Thiophene Moiety:

Industrial Production Methods: Industrial-scale production may utilize continuous flow chemistry to enhance reaction efficiency and yield. Optimized reaction conditions, such as temperature, solvent choice, and catalyst selection, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiadiazole rings can be oxidized under strong oxidizing conditions, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium-based catalysts for cross-coupling reactions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted thiadiazole derivatives.

Scientific Research Applications

1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and polymers.

Mechanism of Action

The mechanism by which 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one exerts its effects is multifaceted:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

    1,2,5-Thiadiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Thiophene Derivatives: Widely used in organic electronics and pharmaceuticals.

Uniqueness: 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one stands out due to its combined structural motifs, which confer unique chemical reactivity and biological activity not typically observed in simpler analogs.

Biological Activity

The compound 1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one is a novel organic molecule that integrates a thiadiazole moiety with a pyrrolidine and thiophene structure. This unique combination of functional groups suggests potential for diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O3SC_{15}H_{17}N_3O_3S, and it features a complex arrangement that contributes to its biological reactivity. The thiadiazole ring is known for its role in various pharmacological activities, including antimicrobial and anticancer properties.

Biological Activities

Research indicates that derivatives of the thiadiazole scaffold exhibit a wide range of biological activities:

  • Antimicrobial Activity : Compounds containing the thiadiazole ring have shown significant antimicrobial properties against various pathogens. For instance, studies have demonstrated that 1,3,4-thiadiazole derivatives possess effective antibacterial and antifungal activity .
  • Anticancer Properties : Thiadiazole derivatives have been implicated in anticancer activity through mechanisms such as inhibition of DNA synthesis and targeting key kinases involved in tumorigenesis. In vitro studies have shown that these compounds can effectively inhibit cell proliferation in various cancer cell lines .
  • Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent has been explored, with evidence suggesting that thiadiazole derivatives can modulate inflammatory pathways .
  • Neuroprotective Effects : Some studies indicate that compounds with a thiadiazole moiety may exhibit neuroprotective effects, which could be beneficial in conditions like epilepsy and neurodegenerative diseases .

Case Studies

Several case studies highlight the biological efficacy of related thiadiazole compounds:

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of various 1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated promising activity against Staphylococcus aureus and Escherichia coli, suggesting the potential for developing new antibiotics .
  • Anticancer Research : In vitro assays demonstrated that certain thiadiazole derivatives could inhibit the growth of human cancer cell lines by inducing apoptosis. One derivative showed a significant reduction in cell viability at low concentrations, highlighting its potential as an anticancer agent .
  • Neuropharmacological Studies : Research on neuroprotective effects revealed that some thiadiazole derivatives could reduce seizure activity in animal models, indicating their potential use in treating epilepsy .

The biological activities of 1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yloxy)ethan-1-one can be attributed to several mechanisms:

  • Interaction with Biological Targets : The presence of heteroatoms in the thiadiazole ring allows for interactions with various biological targets, including enzymes and receptors involved in disease processes.
  • Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Summary Table of Biological Activities

Activity TypeEvidence LevelReference
AntimicrobialHigh
AnticancerModerate
Anti-inflammatoryModerate
NeuroprotectiveEmerging

Properties

IUPAC Name

1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c16-12(5-9-2-4-18-8-9)15-3-1-10(7-15)17-11-6-13-19-14-11/h2,4,6,8,10H,1,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQYYSFUPKBXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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